![molecular formula C23H32OSi B14227387 [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane CAS No. 765906-64-7](/img/structure/B14227387.png)
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene moiety linked to a silane group through an oxygen atom, with three isopropyl groups attached to the silicon atom. The presence of the phenanthrene structure imparts specific electronic and steric characteristics, making it an interesting subject for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane typically involves the reaction of 1,2-dihydrophenanthrene-4-ol with tri(propan-2-yl)silane chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane chloride. The general reaction scheme is as follows:
- Dissolve 1,2-dihydrophenanthrene-4-ol in anhydrous dichloromethane.
- Add tri(propan-2-yl)silane chloride dropwise to the solution while stirring.
- Add a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The isopropyl groups on the silicon atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Quinones or other oxygenated phenanthrene derivatives.
Reduction: Dihydro or tetrahydro derivatives of the original compound.
Substitution: New silane derivatives with different alkyl or aryl groups attached to the silicon atom.
科学研究应用
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of [(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane depends on its specific application. In chemical reactions, the phenanthrene moiety can participate in various electronic interactions, while the silane group can undergo substitution or addition reactions. The compound’s effects on biological systems may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
相似化合物的比较
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane can be compared with other silane derivatives and phenanthrene-based compounds. Similar compounds include:
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(methyl)silane: Features methyl groups instead of isopropyl groups, leading to different steric and electronic properties.
[(1,2-Dihydrophenanthren-4-yl)oxy]tri(ethyl)silane: Contains ethyl groups, which also affect the compound’s reactivity and applications.
Phenanthrene-4-ol: The parent compound without the silane group, used as a starting material for various derivatives.
The uniqueness of this compound lies in its combination of the phenanthrene moiety with the tri(propan-2-yl)silane group, providing distinct electronic and steric characteristics that can be leveraged in various scientific and industrial applications.
属性
CAS 编号 |
765906-64-7 |
|---|---|
分子式 |
C23H32OSi |
分子量 |
352.6 g/mol |
IUPAC 名称 |
1,2-dihydrophenanthren-4-yloxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C23H32OSi/c1-16(2)25(17(3)4,18(5)6)24-22-13-9-11-20-15-14-19-10-7-8-12-21(19)23(20)22/h7-8,10,12-18H,9,11H2,1-6H3 |
InChI 键 |
WFHIKDAUANYMGK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CCCC2=C1C3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
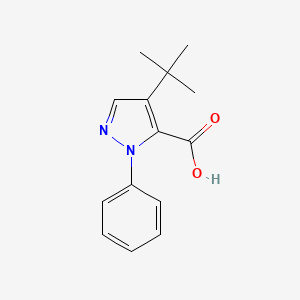
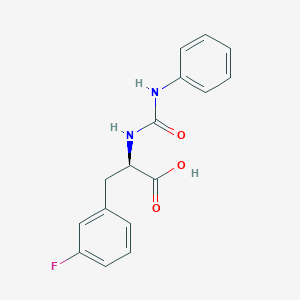
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)
![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
![(Z)-[(1S)-1-carboxy-2-methylpropyl]-hydroxyimino-oxidoazanium](/img/structure/B14227341.png)
![1-[4-(5-Acetyl-6-methylpyridin-2-yl)phenyl]ethan-1-one](/img/structure/B14227349.png)
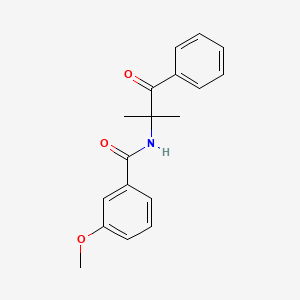
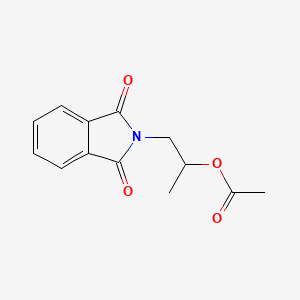
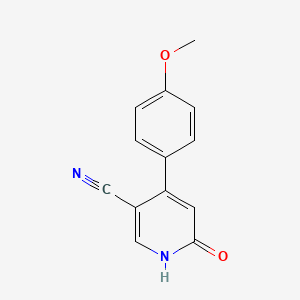
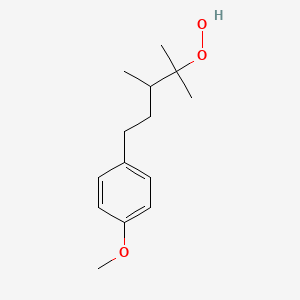

![(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol](/img/structure/B14227382.png)
